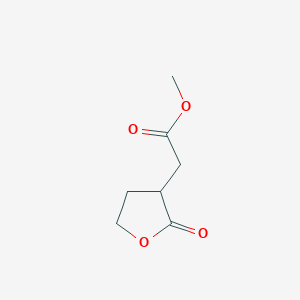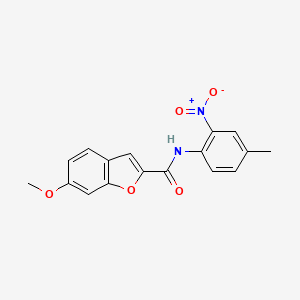
Dithiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithiiranes can be synthesized through several methods, including the sulfurization of non-enolizable dicarbonyl compounds. One common approach involves the reaction of a dicarbonyl compound with Lawesson’s reagent or boron trisulfide, leading to the formation of a bicyclic 1,3-dithietane intermediate. Oxidative hydrolysis of this intermediate yields the desired dithiirane .
Another method involves the reaction of a 6-exo-oxide of a dithiabicyclo compound with potassium peroxymonosulfate, potassium hydrogen sulfate, and potassium sulfate. This reaction produces the first isolable this compound oxide .
Industrial Production Methods: Industrial production of dithiiranes is not well-documented, likely due to their high reactivity and instability. Most synthetic methods are performed on a laboratory scale for research purposes.
Chemical Reactions Analysis
Types of Reactions: Dithiiranes undergo various chemical reactions, including oxidation, reduction, and isomerization. For example, oxidation of dithiiranes can produce dithiirane oxides . They can also undergo thermal isomerization to form other sulfur-containing compounds .
Common Reagents and Conditions:
Major Products:
Oxidation: this compound oxides.
Isomerization: Various sulfur-containing bicyclic compounds.
Scientific Research Applications
Dithiiranes have several applications in scientific research:
Chemistry: Dithiiranes are used as intermediates in the synthesis of more complex sulfur-containing compounds.
Biology and Medicine: Dithiiranes and their derivatives are being explored for their potential biological activities, including their role as reactive sulfur species donors.
Industry: While industrial applications are limited, dithiiranes’ reactivity could be harnessed in the development of new materials and catalysts.
Mechanism of Action
Dithiiranes can be compared to other three-membered ring compounds containing chalcogen atoms, such as dioxiranes, diseleniranes, and ditelluriranes .
Dioxiranes: These compounds contain two oxygen atoms and are known for their strong oxidizing properties. They are widely used in organic synthesis as oxidizing agents.
Diseleniranes and Ditelluriranes: These compounds contain selenium and tellurium atoms, respectively.
Uniqueness of Dithiiranes: Dithiiranes are unique due to their high reactivity and the presence of sulfur atoms, which impart distinct chemical properties. Their strained ring structure makes them valuable intermediates in synthetic chemistry and potential candidates for various applications in research and industry.
Comparison with Similar Compounds
- Dioxiranes
- Diseleniranes
- Ditelluriranes
Properties
CAS No. |
56712-23-3 |
|---|---|
Molecular Formula |
CH2S2 |
Molecular Weight |
78.16 g/mol |
IUPAC Name |
dithiirane |
InChI |
InChI=1S/CH2S2/c1-2-3-1/h1H2 |
InChI Key |
XJLXLCWHYSPAJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1SS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


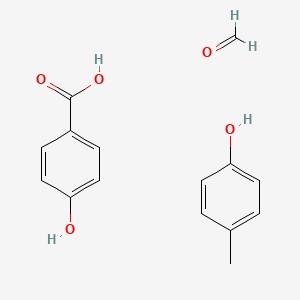
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
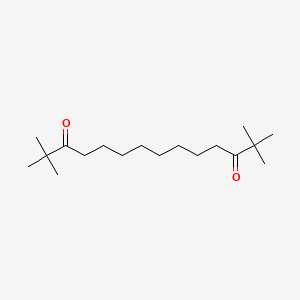


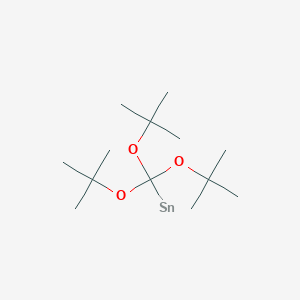
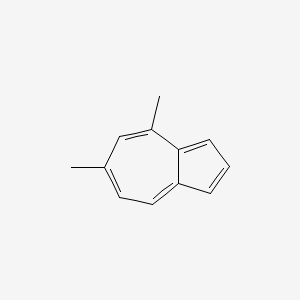
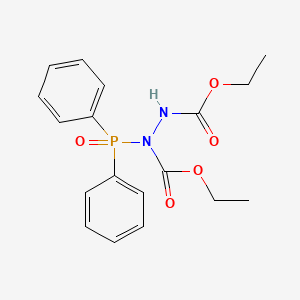
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)
